molecular formula C12H18N2O B13870192 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine

2-Methyl-5-(piperidin-4-yloxymethyl)pyridine

Cat. No.: B13870192
M. Wt: 206.28 g/mol
InChI Key: UQCJJLZJZQHFOH-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the pyridine ring via an oxymethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methyl-5-hydroxymethylpyridine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

2-Methyl-5-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The oxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Scientific Research Applications

2-Methyl-5-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

2-Methyl-5-(piperidin-4-yloxymethyl)pyridine can be compared with other similar compounds, such as:

    2-Methyl-5-(piperidin-4-yloxy)pyridine: This compound has a similar structure but lacks the oxymethyl group, which can affect its reactivity and biological activity.

    2-Methyl-5-(piperidin-4-yl)pyridine: This compound has a direct attachment of the piperidine ring to the pyridine ring, which can influence its chemical properties and applications.

    2-Methyl-5-(piperidin-4-yloxymethyl)quinoline:

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-5-(piperidin-4-yloxymethyl)pyridine

InChI

InChI=1S/C12H18N2O/c1-10-2-3-11(8-14-10)9-15-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7,9H2,1H3

InChI Key

UQCJJLZJZQHFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)COC2CCNCC2

Origin of Product

United States

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